molecular formula C12H18BrNOS B1476075 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol CAS No. 2004606-59-9

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol

Cat. No. B1476075
CAS RN: 2004606-59-9
M. Wt: 304.25 g/mol
InChI Key: CZYJVQVOMRJJRX-UHFFFAOYSA-N
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Description

The compound “2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol” is a complex organic molecule. It contains a bromothiophene group, a piperidine ring, and an ethanol group . The bromothiophene group is a heterocyclic compound containing a five-membered ring with one sulfur atom, one bromine atom, and three carbon atoms . The piperidine ring is a common structural motif found in many pharmaceuticals and agrochemicals . The ethanol group consists of a hydroxyl (-OH) group attached to an ethyl group.


Molecular Structure Analysis

The molecular structure of this compound can be determined through various spectroscopic techniques. High-resolution mass spectrometry (HRMS) can provide information about the molecular weight of the compound . Infrared (IR) spectroscopy can provide information about the functional groups present in the compound . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of the compound, including the connectivity of the atoms and the configuration of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include substitution reactions, addition reactions, and cyclization reactions . The bromine atom in the bromothiophene group could potentially be replaced by other groups through a substitution reaction . The ethanol group could potentially react with other compounds through a nucleophilic substitution or addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromothiophene group, the piperidine ring, and the ethanol group could potentially influence its polarity, solubility, and reactivity . The exact properties could be determined through experimental analysis .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through various mechanisms, depending on its structure and properties .

properties

IUPAC Name

2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNOS/c13-11-7-12(16-9-11)8-14-4-1-10(2-5-14)3-6-15/h7,9-10,15H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYJVQVOMRJJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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